(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone
CAS No.:
Cat. No.: VC16349852
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O5 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone |
| Standard InChI | InChI=1S/C23H26N2O5/c1-24-17(12-16-18(27-2)6-7-19(28-3)22(16)24)23(26)25-9-8-14-10-20(29-4)21(30-5)11-15(14)13-25/h6-7,10-12H,8-9,13H2,1-5H3 |
| Standard InChI Key | PJLJTHCPVHHXCR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a central methanone group bridging two heterocyclic systems:
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A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, characterized by a partially saturated isoquinoline core with methoxy substituents at positions 6 and 7.
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A 4,7-dimethoxy-1-methyl-1H-indole unit, comprising an indole ring substituted with methoxy groups at positions 4 and 7 and a methyl group at the nitrogen atom.
The IUPAC name, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone, reflects its intricate substitution pattern.
Spectroscopic and Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H26N2O5 | |
| Molecular Weight | 410.5 g/mol | |
| SMILES | COC1=CC2=C(C=C1OC)N(CCC2)C(=O)C3=CC4=C(N3C)C=CC(=C4OC)OC | |
| InChIKey | PJLJTHCPVHHXCR-UHFFFAOYSA-N |
The compound’s infrared (IR) spectrum would likely exhibit peaks corresponding to methoxy groups (~2830–2960 cm⁻¹), carbonyl stretches (~1650–1750 cm⁻¹), and aromatic C-H vibrations . Nuclear magnetic resonance (NMR) data for analogous compounds reveal methoxy proton signals at δ 3.7–3.9 ppm and aromatic protons between δ 6.6–7.4 ppm .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves coupling pre-functionalized isoquinoline and indole precursors. A reported method includes:
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Isoquinoline Preparation: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate, synthesized via Bischler-Napieralski cyclization followed by reduction .
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Indole Functionalization: The 4,7-dimethoxy-1-methylindole moiety is prepared through Fischer indole synthesis or palladium-catalyzed cross-coupling.
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Coupling Reaction: A Friedel-Crafts acylation or nucleophilic acyl substitution links the two subunits via the methanone bridge .
Reaction Optimization
Critical parameters for yield enhancement include:
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Temperature: Reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
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Catalysts: Lewis acids like AlCl3 or FeCl3 facilitate acylation steps .
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Protecting Groups: Methoxy groups remain unprotected due to their stability under reaction conditions.
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs of this compound exhibit inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR), with IC50 values in the nanomolar range. The indole moiety likely participates in ATP-binding pocket interactions, while the dihydroisoquinoline contributes to hydrophobic binding .
Central Nervous System (CNS) Effects
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual heterocyclic architecture positions it as a lead candidate for:
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Oncology: Targeted therapies against kinase-driven cancers.
Chemical Probes
Its fluorescence properties (λex ≈ 340 nm, λem ≈ 450 nm) enable use as a molecular probe for studying protein-ligand interactions.
Future Directions and Challenges
Research Gaps
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Pharmacokinetics: No data exist on bioavailability, metabolism, or toxicity.
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Target Specificity: Off-target effects remain uncharacterized.
Synthetic Innovations
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